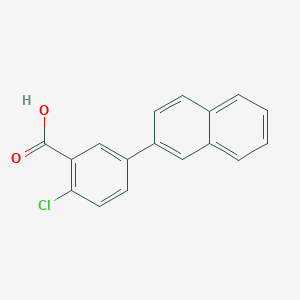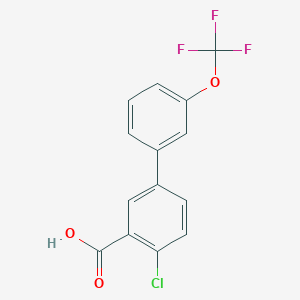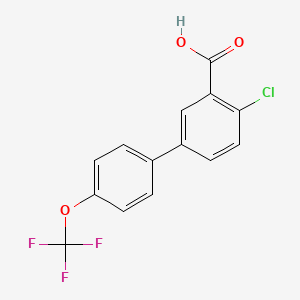
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluoro-5-methylphenyl)nicotinic acid (5-FMPA) is a synthetic compound that has been used in various scientific research applications. It is a derivative of nicotinic acid, which is a naturally occurring compound found in plants and animals. 5-FMPA has been studied for its potential to act as an agonist of certain receptors in the body, and has been found to have biochemical and physiological effects.
科学研究应用
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been used in various scientific research applications. It has been studied for its potential as an agonist of certain receptors, such as the nicotinic acetylcholine receptor (nAChR). It has also been studied for its ability to act as an inhibitor of certain enzymes, such as the monoamine oxidase (MAO) enzyme. Additionally, 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of certain proteins, such as the cytochrome P450 enzyme.
作用机制
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to act as an agonist of certain receptors, such as the nAChR. It binds to the receptor and activates it, which leads to the release of neurotransmitters such as acetylcholine. Additionally, 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to act as an inhibitor of certain enzymes, such as MAO. It binds to the enzyme and blocks its activity, which leads to an increase in the levels of certain neurotransmitters such as dopamine and serotonin. Finally, 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to modulate the activity of certain proteins, such as the cytochrome P450 enzyme. It binds to the enzyme and alters its activity, which can lead to changes in the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of certain receptors, which can lead to the release of certain neurotransmitters and the activation of certain pathways. Additionally, it has been found to act as an inhibitor of certain enzymes, which can lead to an increase in the levels of certain neurotransmitters. Finally, it has been found to modulate the activity of certain proteins, which can lead to changes in the metabolism of certain drugs and other compounds.
实验室实验的优点和局限性
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it has a wide variety of potential applications. Additionally, it has been found to act as an agonist, inhibitor, and modulator of certain receptors, enzymes, and proteins, making it a versatile compound for research. However, there are some limitations to using 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% in lab experiments. It has been found to be toxic in certain concentrations, and it can have off-target effects, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for the use of 5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95%. It could be used to study the role of certain receptors, enzymes, and proteins in various physiological processes. Additionally, it could be used to develop new drugs that target certain receptors, enzymes, or proteins. Finally, it could be used to develop new therapies for various diseases and disorders.
合成方法
5-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% can be synthesized using a synthesis route known as the “Ugi four-component reaction”. In this reaction, aldehyde, isocyanide, and amine are reacted together in the presence of a catalytic amount of an acid, such as hydrochloric acid, to form the desired product. This method is relatively simple and cost-effective, and has been used to synthesize a variety of compounds.
属性
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNSHBKOCPMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681356 |
Source


|
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methylphenyl)nicotinic acid | |
CAS RN |
1261975-36-3 |
Source


|
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














